REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH2:13]=[C:14]([CH3:16])[CH3:15].S(=O)(=O)(O)O>ClCCl>[C:14]([O:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])([CH3:16])([CH3:15])[CH3:13]
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Name
|
|
Quantity
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20 g
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Type
|
reactant
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Smiles
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OC=1C=C(C(=O)OCC)C=CC1
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Name
|
|
Quantity
|
30 g
|
Type
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reactant
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Smiles
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C=C(C)C
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The reaction solution was washed with saturated aqueous sodium hydrogen carbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
|
evaporated under reduced pressure
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Type
|
CUSTOM
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Details
|
The residue was purified by silica gel chromatography (hexane:ethyl acetate=10:1)
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Type
|
CUSTOM
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Details
|
to give the objective substance (17.3 g, 63%) as an oil
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Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC=1C=C(C(=O)OCC)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |